molecular formula C17H21NO5 B2841922 (S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 154456-97-0

(S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B2841922
CAS No.: 154456-97-0
M. Wt: 319.357
InChI Key: JBOGNSRGCLEJEM-AWEZNQCLSA-N
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Description

(S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl and tert-butyl groups under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality, followed by benzylation and subsequent deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of benzyl and tert-butyl groups, which confer distinct chemical properties and reactivity. Its chiral nature also makes it valuable for applications requiring enantiomerically pure compounds.

Biological Activity

(S)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C16_{16}H23_{23}N1_{1}O5_{5}. Its structure includes a pyrrolidine ring, which is known for its role in various biological activities. The presence of the benzyl and tert-butyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of oxopyrrolidine compounds exhibit antimicrobial properties. For instance, this compound has demonstrated activity against various bacterial strains. The following table summarizes findings from recent studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of similar oxopyrrolidine derivatives against resistant strains of bacteria. The research indicated that modifications in the side chains significantly enhanced antimicrobial activity and reduced resistance .
  • Pharmacokinetic Profile : Another investigation focused on the pharmacokinetics of related compounds, revealing that structural variations could lead to significant differences in absorption rates and half-lives. This information is crucial for optimizing therapeutic applications .
  • Neuropharmacological Effects : A study explored the neuropharmacological effects of pyrrolidine derivatives, suggesting potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOGNSRGCLEJEM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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